molecular formula C14H17NO2 B14545419 4-(2,3-Dimethyl-1H-indol-1-yl)butanoic acid CAS No. 61921-99-1

4-(2,3-Dimethyl-1H-indol-1-yl)butanoic acid

Cat. No.: B14545419
CAS No.: 61921-99-1
M. Wt: 231.29 g/mol
InChI Key: PEUNGKGYOGTTGJ-UHFFFAOYSA-N
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Description

4-(2,3-Dimethyl-1H-indol-1-yl)butanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring substituted with two methyl groups at positions 2 and 3, and a butanoic acid moiety attached to the nitrogen atom of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of 4-(2,3-Dimethyl-1H-indol-1-yl)butanoic acid, the starting materials would include 2,3-dimethylindole and a suitable butanoic acid derivative.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethyl-1H-indol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to quinonoid derivatives, while reduction of the butanoic acid moiety can yield alcohols .

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethyl-1H-indol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. The exact mechanism may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dimethyl-1H-indol-1-yl)butanoic acid is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

61921-99-1

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

4-(2,3-dimethylindol-1-yl)butanoic acid

InChI

InChI=1S/C14H17NO2/c1-10-11(2)15(9-5-8-14(16)17)13-7-4-3-6-12(10)13/h3-4,6-7H,5,8-9H2,1-2H3,(H,16,17)

InChI Key

PEUNGKGYOGTTGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CCCC(=O)O)C

Origin of Product

United States

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